molecular formula C31H30BrN3OS B13375988 2-[(4-bromophenyl)imino]-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one

2-[(4-bromophenyl)imino]-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one

Cat. No.: B13375988
M. Wt: 572.6 g/mol
InChI Key: QFSUTPWDISZMPM-IKMUSTOWSA-N
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Description

2-[(4-bromophenyl)imino]-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a thiazolidinone ring, an indole moiety, and a bromophenyl group, making it a unique and potentially bioactive molecule.

Properties

Molecular Formula

C31H30BrN3OS

Molecular Weight

572.6 g/mol

IUPAC Name

(5E)-2-(4-bromophenyl)imino-3-ethyl-5-[(2E)-2-(1-ethyl-3,3-dimethyl-5-phenylindol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H30BrN3OS/c1-5-34-26-17-12-22(21-10-8-7-9-11-21)20-25(26)31(3,4)28(34)19-18-27-29(36)35(6-2)30(37-27)33-24-15-13-23(32)14-16-24/h7-20H,5-6H2,1-4H3/b27-18+,28-19+,33-30?

InChI Key

QFSUTPWDISZMPM-IKMUSTOWSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)C3=CC=CC=C3)C(/C1=C\C=C\4/C(=O)N(C(=NC5=CC=C(C=C5)Br)S4)CC)(C)C

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=CC=CC=C3)C(C1=CC=C4C(=O)N(C(=NC5=CC=C(C=C5)Br)S4)CC)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(4-bromophenyl)imino]-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one typically involves multi-step reactionsCommon reagents used in these reactions include thioamides, aldehydes, and brominated aromatic compounds . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(4-bromophenyl)imino]-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety may contribute to binding affinity and specificity. The bromophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes . These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

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